molecular formula C8H10N2O3 B13290197 2-[(2,6-Dimethylpyrimidin-4-yl)oxy]acetic acid

2-[(2,6-Dimethylpyrimidin-4-yl)oxy]acetic acid

Cat. No.: B13290197
M. Wt: 182.18 g/mol
InChI Key: UWVUHYZQGIQLJY-UHFFFAOYSA-N
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Description

2-[(2,6-Dimethylpyrimidin-4-yl)oxy]acetic acid is an organic compound with the molecular formula C8H10N2O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is primarily used in research and development within the pharmaceutical and chemical industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dimethylpyrimidin-4-yl)oxy]acetic acid typically involves the reaction of 2,6-dimethylpyrimidine with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the pyrimidine nitrogen attacks the carbon of the chloroacetic acid, displacing the chlorine atom and forming the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dimethylpyrimidin-4-yl)oxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(2,6-Dimethylpyrimidin-4-yl)oxy]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dimethylpyrimidin-4-yl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,6-Dimethylpyrimidin-5-yl)oxy]acetic acid
  • 2-[(4,6-Dimethylpyrimidin-2-yl)thio]acetic acid
  • 2-[(4,6-Dimethylpyrimidin-2-yl)oxy]acetic acid

Uniqueness

2-[(2,6-Dimethylpyrimidin-4-yl)oxy]acetic acid is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

2-(2,6-dimethylpyrimidin-4-yl)oxyacetic acid

InChI

InChI=1S/C8H10N2O3/c1-5-3-7(10-6(2)9-5)13-4-8(11)12/h3H,4H2,1-2H3,(H,11,12)

InChI Key

UWVUHYZQGIQLJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)OCC(=O)O

Origin of Product

United States

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